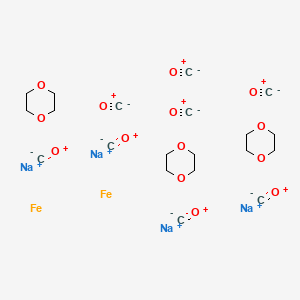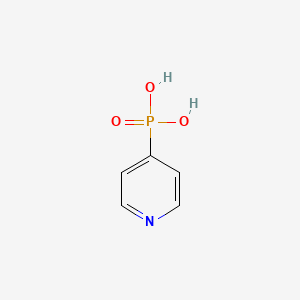
Phosphonic acid, 4-pyridinyl-
Overview
Description
Phosphonic acid, 4-pyridinyl- is a type of phosphonic acid. The phosphonic acid functional group is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . It is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .
Synthesis Analysis
Phosphonic acids can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Direct methods that make use of phosphorous acid (H3PO3) and that produce a phosphonic acid functional group simultaneously to the formation of the P–C bond, are also surveyed . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis
The molecule of phosphonic acid possesses a tetrahedral geometry . In its pure form, it exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H+) per molecule .Chemical Reactions Analysis
Phosphonates exhibit a complex mode of action in their control of fungi . Using Phytophthora palmivora as a model, it has been shown that phosphonate anion can act directly on the fungus, reducing growth, and that growth reduction is associated with a rapid reduction in the total pool of adenylate .Physical And Chemical Properties Analysis
Phosphonic acid is a functional group featuring two hydroxy moieties, one P=O double bond, and one P–C bond . This functional group was incorporated in a broad diversity of molecules and polymers to introduce specific properties including water solubility, coordination, or supramolecular properties .Scientific Research Applications
Coordination Chemistry and Metal Complexes
Pyridin-4-ylphosphonic acid (4-pmpa) exhibits interesting coordination properties with metal ions. It forms mononuclear complexes with copper (Cu(II)) and other transition metals. The coordination occurs via both oxygen atoms of the phosphonate group (ML and ML₂ species) and the nitrogen atom (protonated MLH and ML₂H₂ complexes). These complexes have potential applications in catalysis, bioinorganic chemistry, and materials science .
- Antiviral Activity : Analog derivatives with a (phosphonomethoxy)ethyl group exhibit antiviral properties .
- Enzyme Inhibition : Aminophosphonates can act as competitive inhibitors by binding to active centers of enzymes .
- Bone Health : Bisphosphonates, structurally related to pyridin-4-ylphosphonic acid, are used to treat bone resorption-related diseases like osteoporosis .
Metal-Organic Frameworks (MOFs)
Pyridin-4-ylphosphonic acid derivatives can serve as ligands in MOFs. These porous materials find applications in gas storage, separation, and catalysis. By incorporating 4-pmpa, researchers have synthesized MOFs with interesting properties .
Hydrolysis and Phosphonate Cleavage
Phosphonic acids undergo hydrolysis, which is relevant for their stability and reactivity. The C-O bond can also be cleaved by trimethylsilyl halides. Understanding these reactions is crucial for designing functional materials .
Synthetic Nucleotide Derivatives
Phosphonate derivatives play a role in synthetic nucleotides. For instance, analogs with a (phosphonomethoxy)ethyl group are promising antiviral compounds .
Metal Complexes and Coordination Polymers
Pyridin-4-ylphosphonic acid derivatives form complexes with Pt(II), Pd(II), Zn, and Cd. These complexes have potential applications in catalysis, materials science, and coordination polymers .
Mechanism of Action
Target of Action
Phosphonic acids are known to react with all transition metal cations and with many metal oxides . This suggests that Pyridin-4-ylphosphonic acid may interact with these entities in biological systems.
Biochemical Pathways
It’s worth noting that pyrimidine and purine biosynthetic pathways are highly conserved in nature and proceed via different biochemical strategies . As a pyridine derivative, Pyridin-4-ylphosphonic acid might potentially influence these pathways, but this is purely speculative and requires further investigation.
Safety and Hazards
Future Directions
Phosphinic and phosphonic acids are of great importance due to their biological activity . Most of them are known as antibacterial agents . Multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens may cause major problems in the treatment of bacterial infections . Therefore, the development of new phosphonic acids and their applications is a promising field for future research .
properties
IUPAC Name |
pyridin-4-ylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6NO3P/c7-10(8,9)5-1-3-6-4-2-5/h1-4H,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIJGWKJWWKGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, 4-pyridinyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




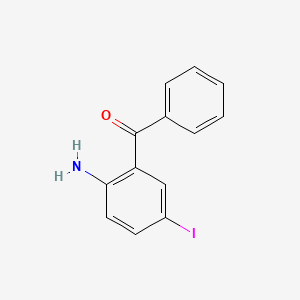
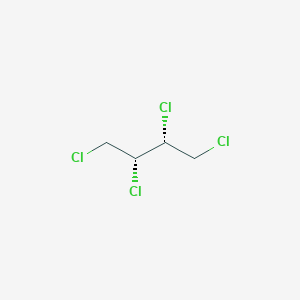

![(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane](/img/structure/B3068464.png)
![N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068466.png)
![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3068470.png)
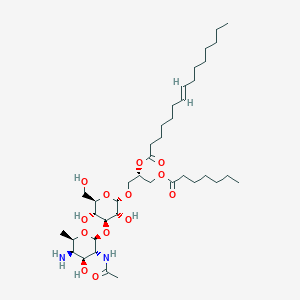

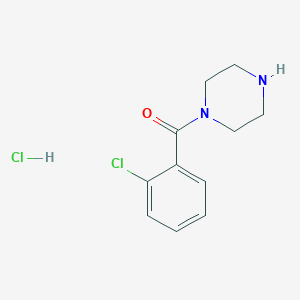
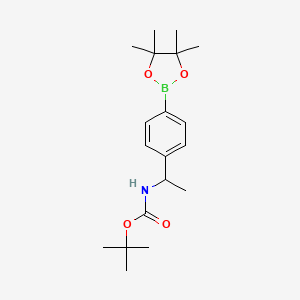
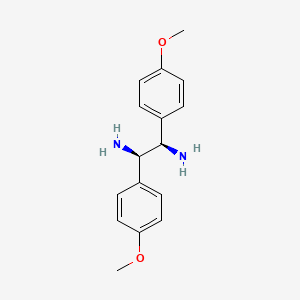
![1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one](/img/structure/B3068530.png)
